

# SHAAGtide: A Novel Peptide Therapeutic - Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHAAGtide |           |
| Cat. No.:            | B15570485 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Abstract

**SHAAGtide** is a novel synthetic peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in metabolic disease research. This document provides a comprehensive overview of the discovery, synthesis, and in-vitro characterization of **SHAAGtide**. We detail the high-throughput screening process that led to its identification, the solid-phase synthesis pathway for its production, and its pharmacological profile, including receptor binding affinity and functional potency. This guide is intended to serve as a technical resource, providing detailed protocols and methodologies for researchers in the field of peptide drug discovery and development.

## **Discovery of SHAAGtide**

**SHAAGtide** was identified through a multi-stage discovery campaign designed to find novel peptide agonists for the GLP-1R with unique pharmacological properties. The workflow began with a large-scale in-silico screening of a virtual peptide library, followed by functional cell-based assays to identify and validate hits.

The discovery process involved the following key stages:

 In-Silico Library Screening: A virtual library of over 100,000 peptide sequences was screened against a homology model of the GLP-1R. Peptides were ranked based on predicted binding







affinity and conformational stability.

- Hit Selection & Synthesis: The top 200 candidate peptides from the in-silico screen were synthesized for in-vitro testing.
- Primary Functional Screen: All synthesized peptides were tested for their ability to stimulate cyclic adenosine monophosphate (cAMP) production in a cell line stably expressing the human GLP-1R.
- Hit Confirmation and Validation: Peptides that demonstrated significant agonist activity were re-synthesized and their potency was confirmed in dose-response studies. SHAAGtide emerged as the lead candidate from this process, exhibiting high potency and a distinct signaling profile.











Click to download full resolution via product page

 To cite this document: BenchChem. [SHAAGtide: A Novel Peptide Therapeutic - Discovery, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570485#shaagtide-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com